molecular formula C17H13ClN4O3S B2908220 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 688337-33-9

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2908220
CAS RN: 688337-33-9
M. Wt: 388.83
InChI Key: XBJIOEWUDKVCQA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, commonly known as CPTH2, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) enzymes, which are involved in the regulation of gene expression.

Mechanism of Action

CPTH2 inhibits the activity of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide enzymes by binding to the substrate-binding site of the enzyme. This binding prevents the acetylation of histones, which are involved in the regulation of gene expression. The inhibition of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide enzymes leads to the suppression of the expression of genes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
CPTH2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of genes that are involved in the development and progression of cancer. It has also been shown to have neuroprotective effects by suppressing the expression of genes that are involved in neurodegenerative disorders. Additionally, CPTH2 has been shown to have anti-inflammatory effects by suppressing the expression of genes that are involved in inflammation.

Advantages and Limitations for Lab Experiments

CPTH2 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, CPTH2 also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, CPTH2 can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of CPTH2. One direction is to investigate the potential therapeutic applications of CPTH2 in various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to develop more potent and selective inhibitors of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide enzymes. Additionally, the use of CPTH2 in combination with other drugs or therapies could be investigated to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of CPTH2 involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ammonium acetate to form 4-chlorobenzylideneammonium acetate. This intermediate is then reacted with 2-mercaptoimidazole to form 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide. The final product, CPTH2, is obtained by reacting 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide with 4-nitrophenyl chloroformate.

Scientific Research Applications

CPTH2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the activity of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide enzymes, which are involved in the regulation of gene expression. This inhibition leads to the suppression of the expression of genes that are involved in the development and progression of various diseases.

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-12-1-5-14(6-2-12)21-10-9-19-17(21)26-11-16(23)20-13-3-7-15(8-4-13)22(24)25/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJIOEWUDKVCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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